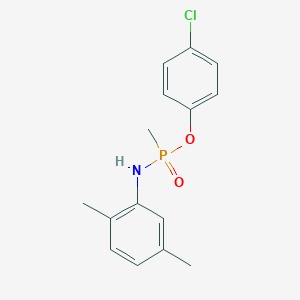![molecular formula C17H18Cl2N2O3 B5723603 N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, commonly known as Diuron, is a herbicide widely used in agricultural and non-agricultural settings to control the growth of weeds. It belongs to the class of substituted urea herbicides and is known for its broad-spectrum activity against various plant species. In
Wirkmechanismus
Diuron acts by inhibiting photosynthesis in plants. It blocks the electron transfer chain in photosystem II, thereby preventing the production of ATP and NADPH, which are essential for the growth and survival of plants.
Biochemical and Physiological Effects:
Diuron has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and lipid peroxidation. It also affects the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In animals, Diuron has been found to accumulate in the liver and kidneys, and has been shown to cause hepatotoxicity and nephrotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its broad-spectrum activity against various plant species makes it a valuable tool for plant research. However, its toxicity and potential impact on the environment limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of research that can be explored in relation to Diuron. One area of interest is its potential use in cancer treatment, as it has been found to exhibit cytotoxicity against certain cancer cell lines. Another area of research is the development of more selective herbicides that target specific plant species, thereby reducing the potential impact on non-target organisms. Additionally, the impact of Diuron on soil microbial communities and its potential to affect soil health and nutrient cycling is an important area of research.
Synthesemethoden
Diuron is synthesized by reacting 3,4-dichloroaniline with 3,4-dimethoxyphenylacetonitrile in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrolyzed to obtain Diuron.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal activity and its impact on the environment. It has also been investigated for its potential use in other areas such as cancer treatment, as it has been found to exhibit cytotoxicity against certain cancer cell lines.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-15-6-3-11(9-16(15)24-2)7-8-20-17(22)21-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVINSFGARLMWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)
![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)
![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)
![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)
![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)
![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)


![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)